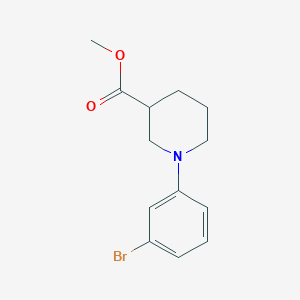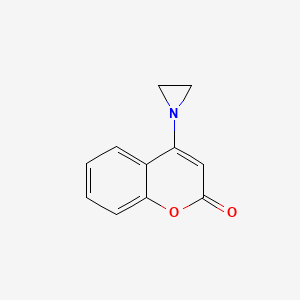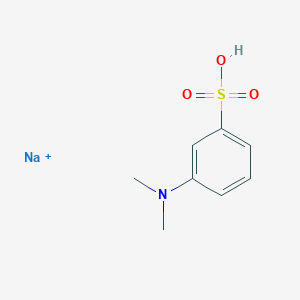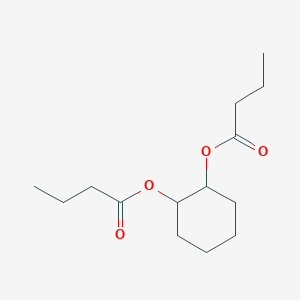
(2-Butanoyloxycyclohexyl) butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Butanoyloxycyclohexyl) butanoate is an ester compound characterized by its unique structure, which includes a cyclohexyl ring bonded to butanoate groups. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, like other esters, is formed through the reaction of an acid with an alcohol.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing esters, including (2-Butanoyloxycyclohexyl) butanoate, is the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . Another method involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, esters are often produced by heating carboxylic acids with alcohols in the presence of an acid catalyst. This method is scalable and cost-effective, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: (2-Butanoyloxycyclohexyl) butanoate undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the reaction.
Major Products:
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces primary alcohols.
Transesterification: Produces a new ester and an alcohol.
科学的研究の応用
(2-Butanoyloxycyclohexyl) butanoate has several applications in scientific research:
作用機序
The mechanism of action of (2-Butanoyloxycyclohexyl) butanoate involves its hydrolysis to release the active components, which can then interact with specific molecular targets. For example, in biological systems, the compound may be hydrolyzed by esterases to release butanoic acid and cyclohexanol, which can then participate in various metabolic pathways .
類似化合物との比較
Methyl butanoate: An ester with a similar structure but with a methyl group instead of a cyclohexyl group.
Ethyl butanoate: Another ester with an ethyl group, known for its fruity odor and use in flavorings.
Isopropyl butanoate: An ester with an isopropyl group, used in fragrances and as a solvent.
Uniqueness: (2-Butanoyloxycyclohexyl) butanoate is unique due to its cyclohexyl ring, which imparts different physical and chemical properties compared to linear or branched esters. This structural feature can influence its reactivity, solubility, and interaction with biological molecules .
特性
CAS番号 |
6624-92-6 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC名 |
(2-butanoyloxycyclohexyl) butanoate |
InChI |
InChI=1S/C14H24O4/c1-3-7-13(15)17-11-9-5-6-10-12(11)18-14(16)8-4-2/h11-12H,3-10H2,1-2H3 |
InChIキー |
IHACZNMQQSFLPK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1CCCCC1OC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
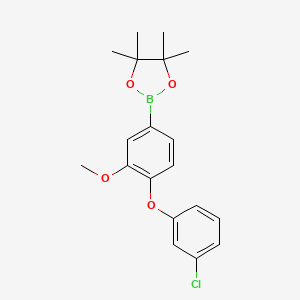
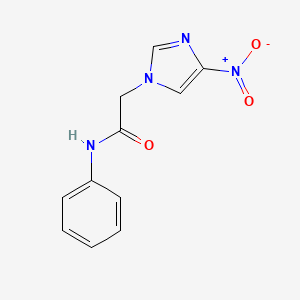

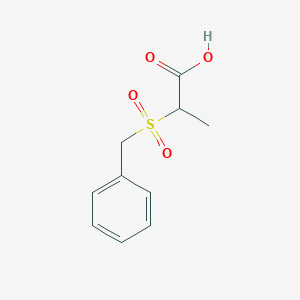
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)


![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)

